5-Chloro-1-indanone (CAS 42348-86-7) is a halogenated bicyclic ketone characterized by a robust triclinic crystal structure and a melting point of 94–98 °C . Industrially, it serves as a critical structural precursor for advanced agrochemicals, most notably the sodium channel blocker indoxacarb, as well as various pharmaceutical intermediates including acetylcholinesterase inhibitors and alpha-2 adrenergic agonists [1]. The presence of the chlorine atom at the 5-position not only dictates the precise stereoelectronic geometry required for downstream target binding but also provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, making it a highly specified raw material in commercial synthesis [2].
In procurement and process design, substituting 5-chloro-1-indanone with its positional isomers (such as 6-chloro-1-indanone) or the unsubstituted 1-indanone results in critical downstream failures. The 5-chloro substitution provides the exact spatial orientation necessary for the biological efficacy of downstream products like indoxacarb; using the 6-chloro isomer fundamentally alters the spiro-oxadiazine geometry, abolishing insecticidal sodium-channel blocking activity [1]. Furthermore, compared to unsubstituted 1-indanone, the 5-chloro derivative exhibits significantly different thermal properties—remaining a free-flowing solid at room temperature—and offers a direct halogenated site for late-stage functionalization, rendering generic indanone core substitutions unviable for targeted manufacturing[2].
For industrial scale-up and transport, the physical state of the precursor is critical. 5-Chloro-1-indanone exhibits a melting point of 94–98 °C, forming triclinic crystals . In contrast, unsubstituted 1-indanone has a melting point of approximately 40–42 °C, making it highly prone to sintering, clumping, or melting during transport and storage in warm climates [1]. This >50 °C difference ensures that 5-chloro-1-indanone remains a free-flowing powder, significantly improving automated feeding and reactor charging processes.
| Evidence Dimension | Melting point and ambient physical stability |
| Target Compound Data | 94–98 °C (free-flowing solid) |
| Comparator Or Baseline | Unsubstituted 1-indanone (40–42 °C, prone to melting/clumping) |
| Quantified Difference | >50 °C higher melting point |
| Conditions | Standard ambient storage and transport conditions |
A significantly higher melting point eliminates the need for temperature-controlled shipping and prevents handling bottlenecks during automated reactor charging.
The synthesis of the commercial insecticide indoxacarb strictly requires the 5-chloro-1-indanone isomer to achieve the correct spatial configuration of the final spiro-oxadiazine core [1]. If the 6-chloro-1-indanone isomer is procured and utilized, the resulting molecule exhibits a shifted halogen vector that fails to properly dock within the voltage-gated sodium channels of target insects, resulting in a near-total loss of the desired insecticidal efficacy [2]. Thus, procurement specifications must strictly control for the 5-chloro isomer to ensure end-product viability.
| Evidence Dimension | Downstream target-site binding efficacy |
| Target Compound Data | 5-Chloro-1-indanone (yields active sodium channel blocker) |
| Comparator Or Baseline | 6-Chloro-1-indanone (yields inactive or severely compromised analog) |
| Quantified Difference | Binary loss of commercial product viability |
| Conditions | Downstream application in spiro-oxadiazine insecticide formulation |
Procuring the exact 5-chloro positional isomer is a non-negotiable requirement for manufacturing functional indoxacarb, as isomer impurities directly degrade product efficacy.
In pharmaceutical library synthesis, the presence of the 5-chloro substituent provides a direct, reactive handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) . Unsubstituted 1-indanone lacks this electrophilic site, requiring multi-step pre-functionalization (such as nitration/reduction or bromination) to achieve similar C5-derivatization[1]. Procuring 5-chloro-1-indanone thus bypasses 2-3 synthetic steps when constructing 5-aryl or 5-amino indanone derivatives, directly improving overall process yield and reducing reagent costs.
| Evidence Dimension | Synthetic steps to C5-functionalized derivatives |
| Target Compound Data | 1 step (direct cross-coupling) |
| Comparator Or Baseline | Unsubstituted 1-indanone (3+ steps requiring pre-functionalization) |
| Quantified Difference | Reduction of 2-3 synthetic steps |
| Conditions | Transition-metal catalyzed cross-coupling workflows |
Utilizing the pre-installed chlorine atom as a coupling handle shortens synthetic routes, reducing both solvent waste and labor costs in pharmaceutical intermediate production.
As the primary structural building block, 5-chloro-1-indanone provides the exact bicyclic core and halogen orientation required for this blockbuster sodium channel-blocking insecticide[1].
The compound serves as a rigid, halogenated scaffold for synthesizing substituted fluoroethyl ureas and other neuroactive agents targeting chronic pain and neuropathy [2].
Due to its reactive C-Cl bond that can be selectively activated under transition-metal catalysis, it is a highly efficient starting material for generating diverse 5-substituted indanone libraries for drug discovery[3].
Irritant